![molecular formula C16H18ClN3OS B2494505 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide CAS No. 101436-55-9](/img/structure/B2494505.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

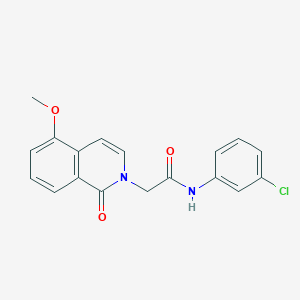

The synthesis of related compounds involves reacting specific chloroacetamido derivatives with piperidine, indicating a versatile approach for constructing the piperidinoacetamide backbone. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide involved the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine in a specific ratio, showcasing a method that could potentially be adapted for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide (Ismailova et al., 2014).

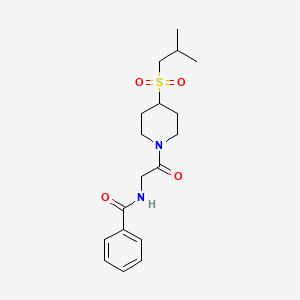

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant interactions that define their three-dimensional conformation. For example, in the case of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, the acetamide and 1,3,4-thiadiazole units are twisted relative to each other, and specific intermolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing the crystal structure (Ismailova et al., 2014).

Chemical Reactions and Properties

The reactivity of similar compounds involves interactions with the CB1 cannabinoid receptor, highlighting their potential for biological activity. For example, molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 receptor have provided insights into the conformational preferences and binding mechanisms of such molecules (Shim et al., 2002).

Physical Properties Analysis

The physical properties, including solubility and crystal structure, of related compounds have been characterized to facilitate understanding of their chemical behavior. For instance, the detailed crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide has been elucidated, providing insights into the intermolecular interactions and arrangement in the solid state (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of closely related compounds, such as their reactivity towards various reagents and conditions, highlight the potential versatility and applicability of this compound in different chemical contexts. Studies on similar molecules have explored their pharmacological potential and interactions with biological targets, providing a foundation for understanding the chemical properties of this compound (Shim et al., 2002).

Scientific Research Applications

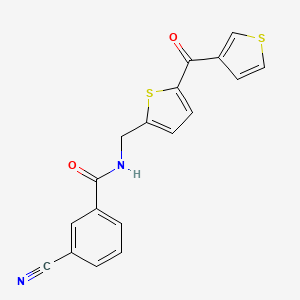

Antibacterial and Anti-Enzymatic Potential

A study focusing on the synthesis of various N-substituted derivatives of acetamide, including molecules similar to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide, demonstrated their antibacterial and anti-enzymatic properties. These compounds showed promising antibacterial activity against gram-negative and gram-positive bacterial strains, with some showing good inhibition of gram-negative bacterial strains. The study also evaluated their effect on lipoxygenase (LOX) enzyme, indicating a low potential against this enzyme. The research provided insight into the cytotoxic behavior of these synthesized molecules (Nafeesa et al., 2017).

Synthesis and Structural Characterization

Another study involved the synthesis of similar acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. The compounds' structures were confirmed using various spectroscopic techniques. The antibacterial activity evaluation showed moderate inhibitory potential against various bacterial strains, particularly Gram-negative ones. This study provides an understanding of the structural aspects and potential antibacterial applications of these compounds (Iqbal et al., 2017).

Crystallography and Molecular Interactions

Research focused on the crystallographic study of an acetamide compound closely related to the target compound. It revealed that the chlorophenyl ring is oriented at an angle with respect to the thiazole ring, and the molecules are linked via intermolecular interactions, forming chains in a zigzag manner. This study contributes to understanding the molecular interactions and structural orientation of such compounds (Saravanan et al., 2016).

Antimicrobial Activities

A study on the synthesis of a compound structurally similar to the target compound aimed to evaluate its microbial activities. The synthesized compound exhibited moderate antimicrobial activities against various bacterial strains, including E. coli, B. subtilis, methicillin-susceptible and methicillin-resistant S. aureus, and C. albicans (Ovonramwen et al., 2019).

Future Directions

The future directions for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidinoacetamide” and similar compounds could involve further exploration of their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds have shown promising antimicrobial and antiproliferative activities , indicating potential for future research and development.

Mechanism of Action

Target of Action

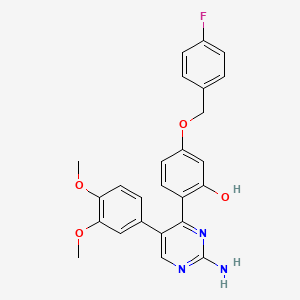

Thiazole derivatives, which nsc 339588 is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds are known to interact with their targets in various ways depending on their specific biological activity . For instance, some thiazole derivatives can block the biosynthesis of certain bacterial lipids, leading to their antimicrobial activity .

Biochemical Pathways

Thiazole compounds are known to influence a variety of biochemical pathways, again depending on their specific biological activity .

Result of Action

Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antimicrobial, antifungal, and antitumor activities .

properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-piperidin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c17-13-6-4-12(5-7-13)14-11-22-16(18-14)19-15(21)10-20-8-2-1-3-9-20/h4-7,11H,1-3,8-10H2,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPOQESZEQXKHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49672066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydropyrazino[2,1-c][1,4]thiazine-6,9-dione](/img/structure/B2494422.png)

![4-Chloro-2,7-dimethylthieno[3,2-d]pyrimidine](/img/structure/B2494427.png)

![4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B2494429.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2494434.png)

![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)

![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)